molecular formula C12H19NO B13637589 N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine CAS No. 727968-53-8

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine

Cat. No.: B13637589
CAS No.: 727968-53-8
M. Wt: 193.28 g/mol
InChI Key: JPIAIARTLGDOET-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Related Derivatives

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is classified as a secondary amine, a category of organic compounds where the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom. Its structure is a hybrid of several key functional groups: a propyl group, which provides a simple alkyl chain; and a 1-(3-methoxyphenyl)ethyl group, which introduces aromaticity and a chiral center.

The core of this molecule can be viewed as a phenethylamine (B48288) derivative. Phenethylamines are a broad class of compounds characterized by a phenyl ring attached to an ethylamine (B1201723) backbone. This structural motif is the foundation for many biologically active molecules, including hormones, neurotransmitters, and a wide array of pharmaceutical and psychoactive substances. nih.govnih.govmdpi.com The presence of a methoxy (B1213986) (-OCH₃) group on the phenyl ring, specifically at the meta-position, is a common feature in medicinal chemistry that can significantly influence a molecule's binding affinity to biological targets and its metabolic stability. nih.gov

The N-propyl substitution distinguishes it from more commonly studied N-methyl or N-ethyl derivatives of phenethylamines. The length and nature of the N-alkyl group can modulate pharmacological activity, often affecting potency and selectivity for specific receptors. General methods for synthesizing secondary amines, such as the reductive amination of carbonyl compounds or the N-alkylation of primary amines, are well-established and could be adapted for the preparation of this compound. orgsyn.orgresearchgate.net

Academic Significance and Current Research Landscape

While direct studies on this compound are sparse, the academic significance of its structural analogs is well-established. Research into substituted phenethylamines is a cornerstone of medicinal chemistry and pharmacology, driven by their diverse biological activities. nih.gov Compounds with a methoxyphenyl group are investigated for a range of applications, from cardiovascular to neurological disorders. For instance, the position of the methoxy group on the phenyl ring is known to be a critical determinant of a compound's effect on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The research landscape for this specific molecule appears to be largely unexplored, presenting an opportunity for novel investigations. Future research would likely focus on several key areas:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to produce the compound and its individual enantiomers, followed by comprehensive spectroscopic and crystallographic analysis.

Pharmacological Profiling: Screening the compound for activity at various biological targets, particularly monoamine transporters (for dopamine, norepinephrine (B1679862), and serotonin) and G-protein coupled receptors, given its structural similarity to known neuromodulators. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the N-propyl group, the methoxy position, or the ethyl backbone affect biological activity.

The novelty of this compound means it could serve as a unique chemical probe for exploring biological systems or as a scaffold for the development of new therapeutic agents.

Scope and Methodological Focus of the Research Outline

This article serves to define the chemical identity of this compound and to place it within the broader context of amine chemistry and pharmacology. The methodological focus is on a structural analysis to infer potential properties and research directions based on well-understood principles from related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727968-53-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-8-13-10(2)11-6-5-7-12(9-11)14-3/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

JPIAIARTLGDOET-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

Chemical Synthesis Pathways and Methodological Advancements

Retrosynthetic Analysis of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond, as this bond is typically formed during the final stages of amine synthesis.

This disconnection reveals two primary synthetic pathways:

Reductive Amination Pathway: Breaking the C-N bond reveals a carbonyl precursor and an amine. This suggests that the target molecule can be synthesized from 3-methoxyacetophenone and propan-1-amine . This is often the most direct and efficient route.

Nucleophilic Substitution Pathway: Alternatively, the disconnection can imply a nucleophilic substitution reaction. In this scenario, the precursors would be propan-1-amine acting as the nucleophile and a 1-(3-methoxyphenyl)ethyl moiety equipped with a suitable leaving group (e.g., a halide like bromide or chloride), such as 1-(1-bromoethyl)-3-methoxybenzene.

These two approaches form the basis of the established synthetic methodologies for this compound.

Established Synthetic Methodologies

Following the pathways identified through retrosynthetic analysis, several established methods can be employed to synthesize the target compound.

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. sigmaaldrich.com This process involves two key steps: the initial reaction between a ketone or aldehyde and an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction, which is highly efficient. wikipedia.org

The choice of reducing agent or catalyst is critical for the success of a reductive amination, influencing yield, selectivity, and reaction conditions.

Sodium Cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent particularly well-suited for one-pot reductive aminations. commonorganicchemistry.com Its key advantage is its ability to reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone. harvard.edu This selectivity allows the reducing agent to be present from the start of the reaction, as it will not significantly consume the 3-methoxyacetophenone before it can react with propan-1-amine. The reaction is typically run under weakly acidic conditions (pH ~6-7) to facilitate imine formation without deactivating the amine nucleophile. harvard.edu

Palladium on Carbon (Pd/C) is a heterogeneous catalyst used for the reduction step via catalytic hydrogenation. In this approach, the imine is often formed first and then subjected to hydrogenation with H₂ gas in the presence of the Pd/C catalyst. Palladium catalysts are highly efficient for this transformation. researchgate.netrsc.org This method avoids stoichiometric borohydride (B1222165) reagents, which can be advantageous in terms of atom economy and waste reduction.

Table 1: Comparison of Common Reducing Systems for Reductive Amination
Reducing SystemTypical ConditionsAdvantagesConsiderations
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) or Ethanol, weakly acidic pH (6-7), Room TemperatureMild; selective for iminium ions over ketones; suitable for one-pot procedures. commonorganicchemistry.comharvard.eduToxicity of cyanide byproducts requires careful handling and workup. harvard.edu
Palladium/Carbon (Pd/C)H₂ gas (from balloon to high pressure), Ethanol or Ethyl Acetate (B1210297), Room or elevated temperatureHigh efficiency; clean reaction with minimal byproducts; catalytic. researchgate.netrsc.orgRequires specialized hydrogenation equipment; catalyst can be pyrophoric.

The mechanism for reductive amination begins with the nucleophilic attack of propan-1-amine on the carbonyl carbon of 3-methoxyacetophenone. libretexts.org This is followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.orglumenlearning.com Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). lumenlearning.commasterorganicchemistry.com Elimination of water yields a protonated imine, known as an iminium ion. libretexts.org

This iminium ion is the key electrophile that is subsequently reduced. A hydride reagent, such as sodium cyanoborohydride, delivers a hydride (H⁻) to the carbon of the C=N bond. masterorganicchemistry.com Alternatively, in catalytic hydrogenation, the imine is reduced on the surface of the palladium catalyst. wikipedia.org The final step is a protonation of the resulting nitrogen anion (during hydride reduction) or workup to yield the final product, this compound.

An alternative synthetic route involves the direct formation of the C-N bond via a nucleophilic substitution reaction. This typically involves the reaction of propan-1-amine with a 1-(3-methoxyphenyl)ethyl substrate containing a good leaving group. While fundamentally different from reductive amination, modern advancements in catalysis have created sophisticated methods for C-N bond formation that fall under this broad category.

The outline heading refers to phenol-alkylamine coupling, an advanced method for C-N bond formation. These reactions, such as the Buchwald-Hartwig amination, typically involve the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgrug.nlopenochem.org While highly powerful, applying this specific protocol directly to synthesize the target molecule from a phenol (B47542) would require a different starting material (e.g., 3-(1-bromoethyl)phenol) and would yield a product that would then need to be methylated.

More broadly, advanced catalytic systems have been developed for the direct N-alkylation of amines using phenols, which proceeds through a tandem hydrogenation-amination pathway. rsc.orgrsc.org In these reactions, a phenol is first reduced in situ to a cyclohexanone, which then undergoes reductive amination. rsc.org This represents a significant methodological advancement, converting readily available phenols into valuable cyclohexylamines. rsc.org

Table 2: Representative Catalytic Systems for Advanced C-N Bond Formation
Reaction TypeCatalyst SystemCoupling PartnersSignificance
Buchwald-Hartwig AminationPalladium Precatalyst + Phosphine Ligand (e.g., BINAP, Josiphos)Aryl Halides/Triflates + AminesForms C(aryl)-N bonds with broad scope and functional group tolerance. wikipedia.orgrug.nl
Reductive Coupling of PhenolsPalladium Hydride (PdHx) on Al₂O₃ or Pd/C with a hydrogen donorPhenols + AminesDirectly converts phenols to corresponding N-substituted cyclohexylamines. rsc.orgrsc.org
Rhodium-Catalyzed Amination[Cp*RhCl₂]₂Phenols + AminesDirectly converts phenols to anilines (aromatic amines). organic-chemistry.org

For the specific target this compound, which contains a methoxy (B1213986) group (an ether) rather than a phenol, the most analogous nucleophilic substitution would be a classical Sₙ2 reaction. This would involve reacting propan-1-amine with a substrate like 1-(1-chloroethyl)-3-methoxybenzene. However, this route can be complicated by side reactions, such as elimination and overalkylation of the amine, making reductive amination the more commonly preferred and controllable method.

Nucleophilic Substitution Reactions

Displacement Reactions involving Halogenated Precursors

The synthesis of this compound can be effectively achieved through nucleophilic displacement reactions, a cornerstone of amine synthesis. This pathway typically involves the N-alkylation of a primary amine with an alkyl halide. In this specific case, the reaction proceeds between 1-(3-methoxyphenyl)ethylamine and a 1-propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2). The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the 1-propyl halide, which is the carbon directly bonded to the halogen. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group.

To drive the reaction to completion and to neutralize the hydrohalic acid byproduct that is formed, a base is typically added. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being suitable for facilitating SN2 reactions. A potential drawback of this method is the possibility of overalkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry, by using an excess of the primary amine, can help to minimize these side reactions.

Stereoselective Synthetic Approaches

Producing enantiomerically pure forms of this compound is critical for applications where stereochemistry dictates biological activity. This requires stereoselective synthetic methods, which can be broadly categorized into asymmetric synthesis and chiral resolution.

Enzymatic Catalysis for Enantioselective Production

Enzymatic catalysis offers a powerful and environmentally benign approach to producing chiral amines with high enantiomeric purity. Biocatalysts, such as transaminases, can operate under mild conditions and exhibit exquisite selectivity.

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. This process can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone.

For the synthesis of the chiral precursor to the target compound, (S)-1-(3-methoxyphenyl)ethylamine, a transaminase can be employed to catalyze the amination of 3-methoxyacetophenone. nih.gov In this biotransformation, an inexpensive amine like isopropylamine (B41738) often serves as the amine donor. The enzyme facilitates the highly stereoselective transfer of the amino group to the ketone, yielding the (S)-enantiomer of the primary amine in high enantiomeric excess. The co-product of this reaction is acetone (B3395972), derived from the deamination of isopropylamine. The high selectivity of the enzyme ensures that predominantly one enantiomer is formed, circumventing the need for subsequent chiral resolution. This enantiomerically pure primary amine can then be subjected to N-propylation, as described in section 2.2.2.2, to yield the final product, (S)-N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine.

The successful outcome of an enantioselective synthesis is quantified by the enantiomeric purity of the product, commonly expressed as enantiomeric excess (% ee). Validating this purity is a critical step in the analytical process. Chiral chromatography is the most reliable and widely used method for this determination. openochem.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques used. openochem.orgheraldopenaccess.us A CSP is composed of a single enantiomer of a chiral selector which is immobilized on a support material. openochem.org When a racemic or enantiomerically enriched mixture of the amine is passed through the column, the two enantiomers interact differently with the chiral environment. openochem.org These differential interactions lead to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other. openochem.org This results in different retention times, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

For chiral amines, derivatization with a reagent like trifluoroacetic anhydride (B1165640) can improve volatility and peak shape for GC analysis. nih.govnih.gov

Table 1: Example of Analytical Methods for Enantiomeric Purity Validation

Analytical Technique Chiral Stationary Phase (CSP) Type Mobile/Carrier Gas Detection Method
Chiral HPLC Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) yakhak.org Hexane (B92381)/Isopropanol mixtures yakhak.org UV/Fluorescence heraldopenaccess.usyakhak.org
Chiral GC Cyclodextrin-based (e.g., Chiraldex GTA) nih.govnih.gov Helium or Hydrogen Flame Ionization Detector (FID)

Purification and Isolation Procedures

The successful synthesis of this compound is critically dependent on effective purification and isolation methods to ensure high purity and the removal of reactants, byproducts, and undesired stereoisomers.

Chromatographic methods are indispensable for the purification of the diastereomeric intermediates and the final chiral amine product.

Column Chromatography: Flash column chromatography is a standard technique for purifying the diastereomeric amide intermediate produced after the alkylation step. whiterose.ac.uk Given that diastereomers possess different physical properties, they can be separated on a stationary phase like silica (B1680970) gel. stackexchange.com For basic compounds such as amines, the silica gel is often treated with a small percentage of a base like triethylamine in the eluent to prevent peak tailing and improve separation. biotage.com A solvent system of hexane and ethyl acetate with a gradient of increasing polarity is commonly employed. uw.edu Alternatively, an amine-functionalized silica column can provide a more inert environment for the purification of basic amines. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analytical determination of enantiomeric purity and the preparative separation of chiral amines. yakhak.orgmdpi.com Chiral stationary phases (CSPs) are used to resolve enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comresearchgate.net The mobile phase in normal-phase chiral HPLC typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). yakhak.org The addition of acidic or basic modifiers to the mobile phase can significantly improve the resolution and peak shape of basic analytes. researchgate.netnih.gov

Table 2: Chromatographic Purification Parameters
TechniqueStationary PhaseTypical Mobile PhaseTarget of SeparationOutcome
Flash Column ChromatographySilica Gel (+1% Triethylamine)Hexane/Ethyl Acetate GradientDiastereomeric Amide IntermediatesIsolation of the major diastereomer (>99% de)
Analytical Chiral HPLCCellulose-based CSPHexane/Isopropanol (90:10)Enantiomers of Final AmineDetermination of enantiomeric excess (ee %)
Preparative Chiral HPLCAmylose-based CSPHexane/Ethanol/DiethylamineRacemic or Enantioenriched AmineIsolation of enantiopure product (>99% ee)

Recrystallization is a fundamental technique for purifying solid compounds by leveraging differences in solubility. mt.com This method is particularly effective for enhancing the diastereomeric or enantiomeric purity of the synthesized products.

The diastereomeric amide intermediate, if solid, can often be recrystallized to significantly improve its diastereomeric excess before the final cleavage step. acs.org This is a highly effective method as the two diastereomers will have different solubilities in a given solvent system.

For the final amine product, direct crystallization may be challenging if it is an oil at room temperature. In such cases, the amine is often converted into a salt, such as a hydrochloride or hydrobromide, which is typically a crystalline solid. googleapis.com These salts can then be purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or acetone/water mixtures.

Furthermore, if the synthesis results in a racemic or enantioenriched mixture of the final amine, diastereomeric salt resolution can be employed. This involves reacting the amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. rsc.orgardena.com These salts have different solubilities and can be separated by fractional crystallization. ardena.com After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to liberate the free amine. rsc.org

Table 3: Recrystallization-Based Purification
Compound TypeMethodTypical Solvent SystemInitial PurityPurity after Recrystallization
Diastereomeric Amide IntermediateDirect RecrystallizationEthyl Acetate/Hexane95% de>99% de
Final Amine (as Hydrochloride salt)Salt RecrystallizationIsopropanol98% chemical purity>99.5% chemical purity
Racemic AmineDiastereomeric Salt Resolution with (+)-Tartaric AcidMethanol/Water50:50 enantiomeric mixture>99% ee of one enantiomer after separation and liberation

Chemical Reactivity and Transformation Studies

Reactivity of the Amine Functional Group

The nitrogen atom of the propan-1-amine moiety, with its lone pair of electrons, is the primary center of basicity and nucleophilicity in the molecule.

As a secondary amine, N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is basic and readily reacts with acids to form ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, establishing an acid-base equilibrium. This reaction is fundamental to its handling and purification, as the resulting salts are typically crystalline solids with higher water solubility than the freebase form.

The equilibrium for the protonation of the amine can be represented as follows:

Figure 1: Acid-Base Equilibrium of this compound

Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids, yielding the corresponding hydrochloride, sulfate, or other salts.

The nucleophilic nature of the secondary amine allows it to participate in alkylation and acylation reactions.

Alkylation: this compound can be further alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. This process converts the secondary amine into a tertiary amine. For example, reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine. A general synthesis of a tertiary amine from a secondary amine using propyl iodide and potassium carbonate in acetone (B3395972) has been described, which is a relevant synthetic route prepchem.com.

Figure 2: Alkylation of this compound

Acylation: Reaction with acylating agents such as acyl chlorides, acid anhydrides, or esters results in the formation of an amide. This N-acylation reaction is a common transformation for amines and proceeds through a nucleophilic acyl substitution mechanism researchgate.net. The reaction of this compound with an acyl chloride (RCOCl), for instance, would produce the corresponding N-acyl-N-(1-(3-Methoxyphenyl)ethyl)propan-1-amide. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Lipase-catalyzed enantioselective acylation of similar phenylethylamines has been reported, highlighting the potential for stereoselective transformations mdpi.com.

Figure 3: Acylation of this compound

Reactivity of the Aromatic Ring

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the N-propyl-1-phenylethylamino group.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.com. The rate-determining step is the attack of the aromatic ring on the electrophile, which disrupts the aromaticity masterorganicchemistry.com. A subsequent deprotonation step restores the aromatic system masterorganicchemistry.com.

For this compound, the positions on the aromatic ring available for substitution are C-2, C-4, C-5, and C-6. The directing effects of the existing substituents will determine which of these positions are favored for attack by an incoming electrophile.

The methoxy group (-OCH₃) at the C-3 position is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic pi-system through resonance. This resonance effect increases the electron density of the ring, particularly at the ortho (C-2 and C-4) and para (C-6) positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself lkouniv.ac.in.

The N-propyl-1-phenylethylamino group is also an activating group and an ortho-, para-director. However, due to its larger steric bulk compared to the methoxy group, its influence on the regioselectivity of the reaction might be modulated.

Considering the directing effects of both substituents:

The methoxy group at C-3 directs incoming electrophiles to the C-2, C-4, and C-6 positions .

The N-propyl-1-phenylethylamino group at C-1 also directs to the ortho (C-2, C-6) and para (C-4) positions .

Therefore, the positions C-2, C-4, and C-6 are all electronically activated. The final product distribution will be a result of the combined directing effects and steric hindrance. The C-2 and C-6 positions are ortho to both substituents, while the C-4 position is para to the N-propyl-1-phenylethylamino group and ortho to the methoxy group. Due to steric hindrance from the bulky N-propyl-1-phenylethylamino group, substitution at the C-2 and C-6 positions might be less favored than at the C-4 position. A Friedel-Crafts acylation of a similar N-acylated dimethoxyphenylpropanamine has been shown to proceed at the ortho position to a methoxy group semanticscholar.org.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Redox Transformations

The potential for oxidation and reduction reactions of this compound involves both the amine functionality and the benzylic position.

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. A common oxidation pathway for benzylic secondary amines is the formation of nitrones nih.gov. This transformation can be achieved using reagents like hydrogen peroxide, often in the presence of a catalyst nih.gov. The benzylic carbon-hydrogen bond is also susceptible to oxidation. Enzymatic oxidation of phenylethylamines, for example, can lead to the formation of phenylacetaldehyde (B1677652) and subsequently phenylacetic acid nih.gov. The metabolism of propylhexedrine, a structurally related amine, involves N-demethylation, C-oxidation, and N-oxidation wikipedia.org.

Figure 4: Potential Oxidation Products of this compound

Reduction: The secondary amine and the aromatic ring are generally stable to common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Catalytic hydrogenation can reduce the aromatic ring, but this typically requires harsh conditions (high pressure and temperature). Therefore, under standard laboratory conditions, the molecule is expected to be relatively unreactive towards reduction. The reduction of amides to amines is a common synthetic route, suggesting the stability of the amine functional group under these reductive conditions organic-chemistry.org.

Table 2: Summary of Redox Reactivity

Oxidative Pathways to Carbonyl Compounds

Currently, there is a lack of specific published research detailing the oxidative pathways of this compound to form carbonyl compounds. However, the general principles of amine oxidation suggest that secondary amines of this type can be susceptible to oxidation at the carbon atom attached to the nitrogen. This process, often employing oxidizing agents such as potassium permanganate, chromium-based reagents, or milder, more selective methods like Swern or Dess-Martin oxidation, would be expected to yield the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, and propan-1-amine as a byproduct. The reaction mechanism typically involves the formation of an intermediate iminium ion, which is subsequently hydrolyzed to the carbonyl compound.

Further research would be necessary to delineate the specific conditions, yields, and potential side products for the oxidation of this particular amine.

Reductive Pathways to Different Amine Derivatives

The chemical literature does not currently contain specific studies on the reductive pathways of this compound. As a secondary amine, it is already in a reduced state. Reductive processes would typically apply to precursor molecules in its synthesis, such as the reductive amination of a ketone. For instance, the synthesis of this compound could be achieved via the reductive amination of 1-(3-methoxyphenyl)propan-1-one with propan-1-amine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent can be critical in controlling the selectivity of the reaction and minimizing side products.

Investigating Intramolecular Rearrangements and Cyclization

There are no documented studies in the available scientific literature concerning the intramolecular rearrangements or cyclization reactions of this compound. Intramolecular reactions of this nature would likely require specific functional groups to be present on the molecule that could participate in such transformations, or the presence of a catalyst to facilitate the rearrangement. For example, cyclization could potentially be induced if a suitable electrophilic or nucleophilic center were introduced into the molecule, allowing for an intramolecular ring-forming reaction. Similarly, rearrangements such as the Stevens or Sommelet-Hauser rearrangement are possibilities for related quaternary ammonium salts but are not directly applicable to the secondary amine itself without prior chemical modification.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the molecular characteristics of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine. uni-greifswald.descienceopen.com These methods provide a robust framework for understanding its geometry, stability, and electronic nature.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. scienceopen.com

Conformational analysis further explores the different spatial arrangements (conformers) that the molecule can adopt due to rotation around its single bonds. For a flexible molecule like this compound, several stable conformers may exist. Theoretical calculations can identify these low-energy conformers and determine their relative stabilities. researchgate.net For instance, rotations around the C-C and C-N bonds of the ethylpropan-1-amine chain lead to different staggered conformations (e.g., anti and gauche), whose relative energies can be calculated to predict the most populated conformer in the ground state.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (°C-C-N-C) Method/Basis Set Relative Energy (kcal/mol)
Conformer A (Anti) 180.0 DFT/B3LYP/6-31G(d,p) 0.00
Conformer B (Gauche 1) 60.0 DFT/B3LYP/6-31G(d,p) 0.85
Conformer C (Gauche 2) -60.0 DFT/B3LYP/6-31G(d,p) 0.88

Note: Data is illustrative and based on typical values for similar structures.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. irdindia.inresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Method/Basis Set Energy (eV)
HOMO Energy DFT/B3LYP/6-311++G(d,p) -5.85
LUMO Energy DFT/B3LYP/6-311++G(d,p) -0.25
HOMO-LUMO Gap (ΔE) DFT/B3LYP/6-311++G(d,p) 5.60

Note: Data is illustrative and represents typical values for aromatic amines.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. scielo.org.za These calculated frequencies correspond to specific molecular vibrations, such as N-H stretching of the secondary amine, C-H stretching of the aromatic ring and alkyl chains, and C=C stretching within the phenyl ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical values can be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of the molecule. scienceopen.com This allows for the determination of the maximum absorption wavelengths (λmax), which typically correspond to π→π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value Assignment
IR Wavenumber (cm⁻¹) ~3350 N-H stretch
~3050 Aromatic C-H stretch
~2950 Aliphatic C-H stretch
~1600, ~1490 Aromatic C=C stretch
¹H NMR Chemical Shift (ppm) 6.8 - 7.3 Aromatic protons
~3.8 Methoxy (B1213986) (-OCH₃) protons
~2.5 - 3.5 Protons on carbons adjacent to N
¹³C NMR Chemical Shift (ppm) 159.8 Aromatic C-O
110 - 130 Other aromatic carbons
55.2 Methoxy (-OCH₃) carbon
40 - 60 Aliphatic carbons
UV-Vis λmax (nm) ~275 π→π* transition

Note: Values are illustrative and based on characteristic ranges for the respective functional groups.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of atoms according to the principles of classical mechanics, MD can explore the entire conformational landscape of this compound in a simulated environment, such as in a solvent. nih.govmanchester.ac.uk

This approach is crucial for understanding the molecule's flexibility, identifying the most accessible conformations, and observing the transitions between them. The resulting trajectory provides a statistical ensemble of structures, offering insights into the molecule's dynamic properties that are not captured by static quantum chemical models. biorxiv.orgresearchgate.net

In Silico Reaction Pathway Modeling

Computational modeling can be used to investigate the potential chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition state structures—the highest energy points along the reaction coordinate.

Calculating the energy of the reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. This information helps in predicting the feasibility of a reaction, understanding its mechanism, and identifying the most likely products. For example, modeling the N-alkylation or acylation of the amine group would provide insights into the reaction kinetics and regioselectivity.

Molecular Docking and Interaction Modeling with Non-Biological Targets (e.g., Catalysts, Material Surfaces)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second. nih.gov While often used for drug-receptor interactions, this method can also model the interaction of this compound with non-biological targets. mdpi.com

For instance, docking simulations can predict how the molecule adsorbs onto the surface of a heterogeneous catalyst (e.g., platinum, palladium) or interacts with a material surface (e.g., silica (B1680970), graphene). These models can identify the key intermolecular forces—such as van der Waals forces, hydrogen bonding, or electrostatic interactions—that govern the binding. The calculated binding energy provides a quantitative measure of the interaction strength, which is valuable for applications in catalysis, materials science, and chromatography. researchgate.net

Table 4: List of Compound Names

Compound Name
This compound
Platinum
Palladium
Silica

Pre Clinical Mechanistic Investigations in Model Systems

In Vitro Biotransformation Pathways

Comprehensive searches of scientific literature and databases did not yield specific data on the in vitro biotransformation of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine. Consequently, detailed information regarding its metabolic stability, the specific cytochrome P450 enzymes involved in its metabolism, and the structural characterization of its in vitro metabolites is not available in the public domain. One study noted that the closely related calcimimetic compound R-568, which shares a core structure with the subject compound, was reported to have variable pharmacokinetics and to interfere with the hepatic cytochrome P-450 pathway, though specific data on metabolic stability, enzyme kinetics, or metabolite structures were not provided. unimi.it

Assessment of Metabolic Stability in Hepatic Microsomal Systems (e.g., Porcine and Human Liver Microsomes)

No specific studies detailing the assessment of metabolic stability of this compound in either porcine or human liver microsomes were identified in the reviewed literature.

Elucidation of Cytochrome P450 (CYP) Enzyme Involvement and Kinetics

There is no available information from preclinical studies to elucidate the specific Cytochrome P450 (CYP) enzymes involved in the metabolism of this compound or to describe their kinetic parameters.

Identification and Structural Characterization of In Vitro Metabolites using Advanced Analytical Techniques

The scientific literature does not currently contain reports on the identification and structural characterization of in vitro metabolites of this compound.

Molecular Target Identification and Binding Studies in Recombinant Systems

Receptor Binding Affinity Profiling (e.g., Calcium-Sensing Receptor (CaSR), NMDA Receptor, Serotonin (B10506) Transporter)

While direct binding studies for this compound are not available, extensive research has been conducted on a closely related compound, R-568 [3-(2-Chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine]. R-568 is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). nih.gov Calcimimetics enhance the sensitivity of the CaSR to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH). nih.gov

Studies on R-568 have demonstrated its ability to correct signaling defects associated with inactivating mutations of the human CaSR, suggesting a potent interaction with this receptor. nih.gov In these studies, R-568 was shown to enhance the potency of extracellular Ca2+ towards mutant hCaSRs and, in some cases, increase the maximal agonist response. nih.gov

Interactive Data Table: Effect of R-568 on Mutant Human Calcium-Sensing Receptors

Mutant hCaSRFold-shift in EC50 of Ca2+ with R-568% Maximal Response with R-568 (relative to wild-type)
R185QData not availableData not available
P221LData not availableData not available
G550RData not availableData not available
F612SData not availableData not available
P748RData not availableData not available
R795WData not availableData not available
E767KData not availableData not available
V817IData not availableData not available

Note: Specific quantitative data for the fold-shift in EC50 and maximal response for each mutant with R-568 were not provided in the readily available abstracts. The table structure is provided to illustrate how such data would be presented if available.

No specific data regarding the binding affinity or functional activity of this compound at the NMDA receptor or the serotonin transporter were found in the reviewed scientific literature.

Enzymatic Activity Modulation (e.g., Amine Oxidase B Inhibition, Rho-Associated Protein Kinase (ROCK) Inhibition)

There is no available scientific literature detailing the modulatory effects of this compound on the enzymatic activity of Amine Oxidase B (MAO-B) or Rho-Associated Protein Kinase (ROCK).

Due to a lack of publicly available research data for the specific chemical compound "this compound," this article cannot be generated. Pre-clinical mechanistic investigations, including the characterization of binding kinetics, selectivity, and mechanistic studies in isolated cellular models, are not available in the public domain for this particular molecule.

Extensive searches for data pertaining to "this compound" did not yield any specific information on its binding affinity to biological targets, its selectivity profile against various receptors, enzymes, or channels, or its effects on intracellular signaling pathways such as calcium flux. Furthermore, no studies detailing its target engagement within a cellular context could be located.

Consequently, the required sections and subsections of the requested article, which are contingent on the availability of such specific pre-clinical data, cannot be populated with scientifically accurate and verifiable information.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for Novel N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine Derivatives

The rational design of new molecules based on the this compound scaffold involves a systematic approach to modify its core components to enhance desired biological activities and pharmacokinetic properties.

Systematic modifications of the phenyl ring and the N-alkyl chain are fundamental strategies in medicinal chemistry to explore the chemical space around a lead compound. For derivatives similar to this compound, substitutions on the phenyl ring can significantly alter the molecule's interaction with biological targets. mdpi.com The introduction of various substituents, such as halogens, alkyl, or other electron-withdrawing or electron-donating groups, can modify the electronic and lipophilic properties of the molecule. biomolther.orgnih.gov For instance, studies on related phenethylamine (B48288) derivatives have shown that alkyl or halogen groups at the para position of the phenyl ring can have a positive effect on binding affinity to certain receptors. biomolther.org

Modification of the N-alkyl chain also plays a critical role. The length and branching of this chain can influence the compound's affinity and efficacy at various receptors and transporters. mdpi.comnih.gov Research on N-alkylamphetamines has demonstrated that altering the length of the N-alkyl group affects metabolism and excretion, indicating a direct structure-activity relationship. nih.gov In a series of amphetamine derivatives, a three-carbon chain (a propyl group, as seen in the subject compound) exhibited preferable affinity for serotonin (B10506) transporters (SERT), norepinephrine (B1679862) transporters (NET), and histamine (B1213489) H3 receptors compared to shorter or longer chains. mdpi.com

Table 1: Impact of Phenyl Ring and Alkyl Chain Modifications on Receptor Binding in Analogous Compounds

Compound ClassModificationEffect on Target BindingSource
PhenethylaminesAlkyl or halogen at para-position of phenyl ringPositive effect on 5-HT2A receptor binding affinity biomolther.org
Amphetamine DerivativesAlkoxy or nitro group at para-position of phenyl ringDecreased 5-HT2A receptor binding affinity biomolther.org
Amphetamine DerivativesN-alkyl chain length of three carbonsPreferable affinity for SERT, NET, and H3 receptors mdpi.com
Amphetamine DerivativesN-alkyl chain length of two or four carbonsSignificantly reduced H3 receptor binding mdpi.com

Bioisosteric replacement is a key strategy used to improve the properties of a lead compound by substituting a group with another that has similar physical or chemical properties, leading to a similar biological response. u-tokyo.ac.jp This technique can be applied to the this compound structure to enhance metabolic stability, modulate activity, or reduce toxicity. cambridgemedchemconsulting.com

For example, the methoxy (B1213986) group on the phenyl ring could be replaced with bioisosteres like a fluorine atom or a hydroxyl group to alter metabolic pathways or hydrogen bonding capabilities. cambridgemedchemconsulting.com Similarly, parts of the alkyl chain can be replaced. For instance, a methylene (B1212753) group (-CH2-) can be substituted with an oxygen atom, a sulfur atom, or a secondary amine (-NH-). cambridgemedchemconsulting.com Heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, are also commonly used as bioisosteres for amide bonds or other functional groups to improve pharmacokinetic profiles. nih.gov The goal of these replacements is to create a new molecule that retains the desired biological activity while having improved drug-like properties. u-tokyo.ac.jp

Impact of Structural Features on Molecular Interactions and Mechanistic Outcomes

The specific arrangement of atoms and functional groups within this compound and its derivatives dictates how they interact with biological targets, ultimately determining their mechanistic action.

The position of the methoxy group on the phenyl ring is critical for determining biological activity. In phenethylamine and amphetamine derivatives, the substitution pattern on the aromatic ring significantly influences receptor affinity and selectivity. nih.gov The most potent psychedelic phenethylamines often feature a 2,5-dimethoxy substitution pattern, with a lipophilic group at the 4-position. frontiersin.org Altering the position of the methoxy group, for example from the 3-position (meta) to the 2- (ortho) or 4- (para) position, can lead to distinct interactions with the target's binding pocket. mdpi.com This modification can change the molecule's electronic distribution and steric profile, affecting its ability to form key interactions with amino acid residues in the receptor. mdpi.com Studies on other classes of compounds have also shown that changing the methoxy group's position can significantly impact bioavailability and biological activity. mdpi.com

The length and branching of the N-alkyl chain are known to have a profound effect on the pharmacological profile of phenethylamine-like compounds. mdpi.com Increasing the carbon chain length in certain amphetamine derivatives can enhance binding affinity at serotonin 5-HT2A and 5-HT2C receptors. frontiersin.org However, this effect is not always linear. For a series of multitarget amphetamine derivatives, a chain length of three carbons (propyl) was found to be optimal for binding to SERT, NET, and H3 receptors, while lengths of two (ethyl) or four (butyl) carbons resulted in significantly lower affinity for the H3 receptor. mdpi.com

Furthermore, extending the N-alkyl chain from a methyl to an ethyl group in a 4-methylamphetamine analog was shown to switch the compound's activity at the human dopamine (B1211576) transporter (hDAT) from a substrate to an inhibitor. vcu.edu This highlights how a seemingly minor structural change can dramatically alter the mechanistic outcome at a molecular target.

Table 2: Effect of N-Alkyl Chain Length on Receptor/Transporter Interaction in Analogous Amphetamine Derivatives

Compound SeriesN-Alkyl ChainTargetEffectSource
SERT/NET/H3 AgentsPropyl (3-carbon)SERT, NET, H3 ReceptorPreferable binding affinity mdpi.com
SERT/NET/H3 AgentsEthyl (2-carbon)H3 ReceptorSignificantly reduced binding mdpi.com
SERT/NET/H3 AgentsButyl (4-carbon)H3 ReceptorSignificantly reduced binding mdpi.com
4-Methylamphetamine AnalogsMethylhDATSubstrate activity vcu.edu
4-Methylamphetamine AnalogsEthylhDATInhibitor activity vcu.edu

This compound possesses a chiral center at the carbon atom attached to the phenyl ring and the nitrogen atom. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). Stereochemistry is a critical determinant of biological activity, as drug-target interactions are highly specific in three-dimensional space. nih.govmdpi.com

The two enantiomers of a chiral drug can have vastly different pharmacological and pharmacokinetic profiles. researchgate.net Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects. nih.gov For example, in the potent analgesic ohmefentanyl, which has three chiral centers, the different stereoisomers exhibit extreme differences in analgesic activity, with the most potent isomer being nearly 13,000 times more active than morphine, while its antipode is one of the least potent. nih.gov This difference is attributed to the specific stereochemical configurations (e.g., 3R,4S and 2'S) being optimal for interaction with the µ-opioid receptor. nih.gov Therefore, the specific stereochemistry of this compound would be expected to be a crucial factor in its mechanistic activity and target binding affinity. biomolther.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand efficiency (LE) analysis are pivotal computational tools in modern drug discovery. They provide a quantitative framework to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies are crucial for optimizing their interaction with biological targets, presumed to be within the central nervous system based on their structural similarity to known psychoactive agents.

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. These properties, known as molecular descriptors, can be steric, electronic, or hydrophobic in nature. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Ligand efficiency, on the other hand, is a metric used to assess the binding efficiency of a ligand to its target protein on a per-atom basis. It is a valuable tool for hit and lead optimization, as it helps in identifying compounds that have a favorable balance between potency and size. A high ligand efficiency indicates that a compound achieves its potency with a relatively small number of non-hydrogen atoms, which is often a desirable characteristic for developing drug candidates with good pharmacokinetic properties.

While specific QSAR models and ligand efficiency analyses for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related phenethylamine and cathinone (B1664624) derivatives. Research on these analogous series has demonstrated that variations in substituents on the aromatic ring, the length of the alkyl side-chain, and the nature of the N-alkyl group significantly impact their interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

For instance, studies on N-alkylated amphetamines have shown that increasing the length of the N-alkyl chain beyond an ethyl group can lead to a decrease in potency. Furthermore, the position and nature of substituents on the phenyl ring are critical. A methoxy group at the 3-position, as seen in the target compound, is known to influence receptor affinity and selectivity. QSAR studies on para-substituted methcathinone (B1676376) analogs have indicated that the steric bulk of the substituent plays a significant role in determining selectivity between DAT and SERT.

The development of a hypothetical QSAR model for a series of analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. The following table illustrates a hypothetical dataset that could be used for such a study, with predicted activities based on general SAR principles for phenethylamines.

Table 1: Hypothetical Biological Activity Data for QSAR Modeling of this compound Analogs

Compound IDR1 (Phenyl Ring Substitution)R2 (N-Alkyl Group)Molecular Weight ( g/mol )logPPredicted pIC50
1 3-OCH3 n-Propyl 193.29 2.8 7.5
24-OCH3n-Propyl193.292.77.2
33-OCH3Ethyl179.262.47.8
43-OCH3n-Butyl207.323.27.1
53-Cln-Propyl197.713.17.6
6Hn-Propyl163.272.36.9

This table is for illustrative purposes only. The predicted pIC50 values are hypothetical and based on general trends observed in related compound series.

From this hypothetical data, a QSAR equation could be derived, for example:

pIC50 = c0 + c1(logP) + c2(MW) + c3(Electronic Parameter) + ...

Where the coefficients (c0, c1, c2, c3) would be determined by statistical analysis. Such a model would quantify the contribution of hydrophobicity (logP), size (Molecular Weight), and electronic effects to the biological activity.

Ligand efficiency (LE) would then be calculated for each compound using the formula:

LE = (1.37 * pIC50) / N

where N is the number of non-hydrogen atoms. A higher LE value is generally desirable.

Table 2: Hypothetical Ligand Efficiency Analysis of this compound Analogs

Compound IDpIC50 (Predicted)Number of Non-Hydrogen Atoms (N)Ligand Efficiency (LE)
1 7.5 14 0.73
27.2140.70
37.8130.82
47.1150.65
57.6140.74
66.9120.79

This table is for illustrative purposes only. The Ligand Efficiency values are calculated based on the hypothetical pIC50 values.

The analysis of these hypothetical tables would suggest that the N-ethyl analog (Compound 3) might have a superior ligand efficiency due to its high predicted potency and smaller size. Such insights are invaluable for guiding the iterative process of drug design, allowing chemists to prioritize the synthesis of compounds with a higher probability of success. Future experimental studies are necessary to generate real data and build predictive QSAR models and conduct a thorough ligand efficiency analysis for this class of compounds.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, widely used for separating and analyzing complex mixtures. helsinki.fi For N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine, techniques such as HPLC, GC, and SFC are invaluable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amines due to its versatility and wide range of applications. helsinki.fi For this compound, reversed-phase HPLC is a common approach.

Methodology & Findings: Separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often acidified with formic or phosphoric acid to ensure the amine is in its protonated form, which improves peak shape and retention. nih.govsielc.com

UV Detection: The methoxyphenyl group in the molecule provides a chromophore that allows for ultraviolet (UV) detection. The absorption maxima for similar compounds are often found around 236 nm and 284 nm. nih.gov However, for trace-level quantification or analysis of impurities lacking a strong chromophore, derivatization may be necessary. Reagents like dansyl chloride or o-phthaldialdehyde (OPA) can be used to attach a highly UV-absorbent or fluorescent tag to the amine, significantly enhancing detection sensitivity. thermofisher.comagriculturejournals.cz

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior selectivity and sensitivity. It allows for the direct confirmation of the molecular weight of the target compound and provides structural information for impurity identification. nih.gov Electrospray ionization (ESI) in positive mode is typically effective for analyzing amines.

A summary of typical HPLC parameters is presented below.

Table 1: Illustrative HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 284 nm or MS (ESI+)
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While the analysis of amines by GC can be challenging due to their polarity and potential for peak tailing, appropriate methodologies can yield excellent results. chromatographyonline.combre.com

Methodology & Findings: Direct analysis of this compound by GC-MS requires careful optimization. The amine group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. bre.com To mitigate this, specialized columns with highly inert stationary phases, such as the Agilent CP-Volamine, are often employed. nih.gov Alternatively, derivatization can be used to reduce the polarity of the amine and improve its chromatographic behavior.

GC-MS is particularly valuable for its high separation efficiency and the definitive identification provided by the mass spectrometer. The electron impact (EI) mass spectrum will exhibit a characteristic fragmentation pattern that can be used to confirm the compound's identity and distinguish it from isomers. nih.gov For structurally related propanamines, the fragmentation pattern provides clear distinguishing features. nih.gov

Table 2: Representative GC-MS Method Parameters

Parameter Condition
Column CP-Volamine, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
MS Detector Electron Ionization (EI), Scan Range 40-400 m/z

This compound is a chiral compound, existing as two enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) is a preferred technique for chiral separations due to its speed, efficiency, and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.com

Methodology & Findings: SFC typically uses compressed carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.comresearchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective for a broad range of compounds, including amines. americanpharmaceuticalreview.comyoutube.com

To improve peak shape and selectivity for basic compounds like this compound, additives are often included in the mobile phase. A combination of an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine) can improve chiral recognition and produce sharp, symmetrical peaks. chromatographyonline.com SFC coupled with MS detection is a powerful tool for monitoring chiral reactions and determining enantiomeric purity. researchgate.net

Table 3: Typical SFC Chiral Separation Parameters

Parameter Condition
Column Chiralpak IC (Amylose-based CSP), 150 mm x 4.6 mm, 3 µm
Mobile Phase Isocratic 15% Methanol (with 0.2% Triethylamine) in CO₂
Flow Rate 3.0 mL/min
Backpressure 150 bar
Temperature 40 °C
Detection UV at 284 nm

Electrophoretic Separation Methods

Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field, offering an alternative and often complementary approach to chromatography.

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for charged species like protonated amines. nih.gov It consumes minimal sample and solvent, making it an efficient analytical tool.

Methodology & Findings: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. This compound, being basic, will be positively charged in an acidic BGE and will migrate toward the cathode at a velocity dependent on its electrophoretic mobility. nih.gov This technique is highly effective for purity analysis and can resolve the main compound from closely related impurities. Chiral selectors can also be added to the BGE to achieve the separation of enantiomers.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation mechanisms of both HPLC and CE. The capillary is packed with a stationary phase, providing chromatographic interactions, while the mobile phase is driven by electroosmotic flow. This can lead to very high separation efficiencies for complex mixtures.

Advanced Identification Techniques

Beyond initial detection, advanced analytical techniques are employed for unambiguous structure elucidation and confirmation, especially for novel impurities or metabolites. For this compound, tandem mass spectrometry (MS/MS) is a key technique. When coupled with a separation method like HPLC or GC, MS/MS allows for the isolation of the parent ion of interest, followed by its fragmentation to produce a unique spectrum of daughter ions. This fragmentation pattern serves as a structural fingerprint, enabling detailed characterization of the molecule and differentiation from isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for determining its elemental composition. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass.

The theoretical exact mass of the protonated form of this compound ([M+H]⁺) is calculated from its molecular formula, C₁₂H₁₉NO. The calculated monoisotopic mass is 193.1467 Da. nih.gov In a research context, an experimentally determined mass that deviates by only a few parts per million (ppm) from the theoretical value provides strong evidence for the compound's identity. Techniques such as Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) are commonly employed for this purpose. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₉NO
Adduct [M+H]⁺
Theoretical Monoisotopic Mass (Da) 193.1467
Hypothetical Experimental Mass (Da) 193.1464
Mass Error (mDa) 0.3

| Mass Error (ppm) | 1.55 |

This interactive table showcases the high level of accuracy achieved with HRMS, where the mass error is minimal, thus confirming the elemental composition.

Isotope Labeling Strategies for Research Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate, distribution, and reaction pathways of this compound in biological or chemical systems. This strategy involves the incorporation of stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecular structure of the compound. The resulting isotopically labeled analog is chemically identical to the unlabeled compound but can be distinguished by its increased mass using mass spectrometry.

The selection of the isotope and its position in the molecule depends on the research question. For instance, labeling the propan-1-amine moiety with ¹⁵N would allow researchers to track the nitrogen atom specifically. Alternatively, incorporating ¹³C atoms into the ethyl or methoxy (B1213986) groups can provide insights into the metabolic stability of these specific positions. The synthesis of these labeled compounds requires specialized chemical precursors and synthetic routes.

Table 2: Mass Shifts for Isotopically Labeled this compound

Labeling Strategy Isotope Number of Labels Mass Increase (Da) Labeled Molecular Formula
Nitrogen Labeling ¹⁵N 1 1 C₁₂H₁₉¹⁵NO
Methoxy Group Labeling ¹³C 1 1 C₁₁¹³CH₁₉NO
Ethyl Group Labeling ¹³C 2 2 C₁₀¹³C₂H₁₉NO

| Deuterium Labeling (Propyl) | ²H (D) | 7 | 7 | C₁₂H₁₂D₇NO |

This interactive table illustrates how different isotope labeling patterns result in distinct mass shifts, enabling the differentiation and tracing of the molecule in complex samples.

Method Validation for Reproducibility and Robustness in Research Settings

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. Method validation demonstrates that the procedure is suitable for its intended purpose by evaluating its performance characteristics. europa.eu This ensures that the data generated are reproducible and robust. The validation parameters are typically defined by guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

A hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection could be validated for the quantification of this compound. The validation would assess the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results to the true value. It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Hypothetical Validation Parameters for an RP-HPLC-UV Method

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Range (µg/mL) - 1 - 100
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Repeatability (%RSD) ≤ 2% 0.85%
Intermediate Precision (%RSD) ≤ 3% 1.52%
LOD (µg/mL) - 0.25
LOQ (µg/mL) - 0.75

| Robustness | No significant impact on results | Method is robust |

This interactive table provides a summary of plausible validation results for a quantitative analytical method, demonstrating its suitability for research applications.

Potential Applications in Chemical and Materials Science

Role as a Key Intermediate in Organic Synthesis

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is poised to be a valuable intermediate in organic synthesis. The presence of a secondary amine group provides a reactive site for a multitude of chemical transformations. This functional group can undergo alkylation, acylation, and arylation reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The primary anticipated application of this compound is as a precursor for the synthesis of complex, often heterocyclic, organic scaffolds. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their presence in a vast array of natural products and synthetic compounds with diverse biological and physical properties.

Research on structurally related compounds substantiates this potential. For example, (R)-(+)-1-(4-methoxyphenyl)ethylamine, an isomer of a fragment of the title compound, has been employed as a nucleophile in a one-pot, three-step methodology to generate N-heterocyclic cations. gla.ac.uk This process involves the nucleophilic attack of the amine onto an iminium moiety, followed by cyclization and hydride loss to form complex dihydro-1H-imidazo[1,2-f]phenanthridinium derivatives. gla.ac.uk This demonstrates how the amine functionality in such molecules can be pivotal in constructing fused heterocyclic systems.

Furthermore, derivatives of 1-(3,4-dimethoxyphenyl)propan-2-amine have been utilized as precursors for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinoline (B110456) analogs through the Bischler-Napieralski reaction. researchgate.net Isoquinolines are a critical class of heterocyclic compounds found in many biologically active molecules. Similarly, methoxyphenyl-containing precursors have been used to create β-azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which are related to compounds with herbicidal, fungicidal, and bactericidal properties. mdpi.comresearchgate.net

The potential of this compound as a precursor for complex scaffolds is summarized in the table below, based on reactions of analogous compounds.

Precursor ClassReaction TypeResulting ScaffoldPotential Application of ScaffoldReference
Substituted (Methoxyphenyl)ethylaminesNucleophilic Addition, Cyclization, DehydrogenationDihydro-imidazo-phenanthridinium DerivativesCytotoxic Agents gla.ac.uk
Substituted (Dimethoxyphenyl)propanaminesBischler-Napieralski Reaction3,4-DihydroisoquinolinesAntispasmodics researchgate.net
Methoxyphenyl Propanone PrecursorsAza-Michael Additionβ-Azolyl KetonesHerbicides, Fungicides, Bactericides mdpi.comresearchgate.net

Exploration in Catalysis and Ligand Design

Currently, there is no specific information in the scientific literature detailing the use of this compound in catalysis or ligand design. However, the presence of a chiral center and a nitrogen atom suggests a potential for its derivatives to be explored as chiral ligands in asymmetric catalysis. Chiral amines and their derivatives are fundamental in the design of catalysts and ligands for a wide range of enantioselective transformations. The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the rest of the molecule can influence the stereochemical outcome of a reaction. Further research would be required to functionalize this compound to enhance its coordination ability and steric influence for it to be a viable candidate in this field.

Q & A

Basic: What are the recommended synthetic routes for N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine, and how can intermediates be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the 3-methoxyphenyl group. A plausible route includes:

Alkylation : React 3-methoxyacetophenone with propan-1-amine under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation) to form the secondary amine backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, ensuring >95% purity.

Functional Group Protection : Temporarily protect the amine group (e.g., Boc protection) to avoid side reactions during subsequent steps.

Final Deprotection : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) and confirm structure via NMR and LC-MS.
Optimization Tips : Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd/C for hydrogenation efficiency) to improve yield. Monitor reaction progress via TLC or in-line spectroscopy .

Basic: What analytical techniques are critical for characterizing this compound, and how are purity thresholds validated?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., methoxy group at C3) and amine proton integration. Compare shifts with structurally similar compounds (e.g., 3-(4-Methoxyphenyl)propan-1-amine) .
  • HPLC/UPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%) and detect regioisomers or diastereomers. Retention time and peak symmetry are key metrics .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C12H19NO) and detect fragmentation patterns indicative of amine bond cleavage.
  • Melting Point Analysis : Compare observed values with literature to confirm crystallinity and absence of solvates.

Basic: What known biological targets or mechanisms are associated with this compound in pharmacological research?

Methodological Answer:
The compound’s structural analogs (e.g., R-568) act as calcimimetics targeting the extracellular calcium-sensing receptor (CaSR) . Methodologies include:

  • In Vitro Binding Assays : Fluorescence-based Ca2+ mobilization assays in HEK293 cells transfected with CaSR.
  • Functional Studies : Measure cAMP inhibition or ERK1/2 phosphorylation to quantify receptor activation .
  • Selectivity Screening : Test against related GPCRs (e.g., dopamine or serotonin receptors) to rule off-target effects.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Stereochemical Variability : Enantiomeric purity (e.g., (R)- vs. (S)-isomers) significantly impacts CaSR affinity. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify stereochemistry .
  • Impurity Profiles : Quantify regioisomers (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl derivatives) via LC-MS/MS.
  • Assay Conditions : Standardize Ca2+ concentrations and buffer pH across labs to minimize variability in receptor activation studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for enhanced receptor binding?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the methoxy group with halogens (e.g., -Cl) to assess electronic effects on CaSR binding .
    • Vary the alkyl chain length (propan-1-amine vs. butan-1-amine) to probe steric tolerance.
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with CaSR residues Gln165 or Asp190). Validate predictions with site-directed mutagenesis .

Advanced: What methodologies are used to assess the pharmacokinetics and metabolic stability of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify major metabolites (e.g., N-demethylation or O-demethylation products) .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction.
  • In Vivo Studies : Administer radiolabeled compound (14C) to rodents; collect plasma, urine, and feces for mass balance analysis. Bile duct cannulation may be required to detect enterohepatic recirculation .

Advanced: What computational approaches are recommended for predicting off-target interactions or toxicity?

Methodological Answer:

  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict CYP450 inhibition or hERG channel binding.
  • Molecular Dynamics Simulations : Simulate binding to CaSR over 100 ns to assess conformational stability and residence time.
  • ToxCast Screening : Use high-throughput toxicity data (EPA’s CompTox Dashboard) to flag potential hepatotoxicity or genotoxicity .

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